molecular formula C14H21N3OS B6010125 N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide

N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide

Cat. No.: B6010125
M. Wt: 279.40 g/mol
InChI Key: AALKEUFHTKDITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide, also known as CCT245737, is a small molecule inhibitor of checkpoint kinase 1 (CHK1). CHK1 is a protein kinase that plays a crucial role in the DNA damage response pathway. CCT245737 has been studied extensively for its potential use in cancer treatment.

Mechanism of Action

N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide inhibits the CHK1 pathway by binding to the ATP-binding site of the CHK1 enzyme. This binding prevents the activation of CHK1 and downstream signaling pathways that are involved in the DNA damage response. This inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the DNA damage response pathway. It has been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cell death. Additionally, it has been shown to have a minimal impact on normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide is its specificity for the CHK1 pathway. This specificity allows for targeted inhibition of the DNA damage response pathway, leading to increased sensitivity of cancer cells to DNA-damaging agents. However, one limitation of this compound is its potential toxicity at high doses. Further studies are needed to determine the optimal dose and treatment regimen for this compound in cancer patients.

Future Directions

There are several future directions for research on N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide. One potential area of research is the combination of this compound with other DNA-damaging agents, such as radiation and chemotherapy, to further improve treatment outcomes. Additionally, further studies are needed to determine the optimal dose and treatment regimen for this compound in cancer patients. Finally, there is a need for further research on the potential toxicity of this compound at high doses.

Synthesis Methods

The synthesis of N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide involves several steps, including the reaction of 4-methyl-2-pyrimidinethiol with cyclohexyl isocyanate, followed by the addition of 2-bromo-2-methylpropionic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy, by inhibiting the CHK1 pathway. This sensitization leads to increased cell death and improved treatment outcomes.

Properties

IUPAC Name

N-cyclohexyl-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-10-8-9-15-14(16-10)19-11(2)13(18)17-12-6-4-3-5-7-12/h8-9,11-12H,3-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALKEUFHTKDITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC(C)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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